molecular formula C19H14Cl2N2O B10831151 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol

2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol

Cat. No.: B10831151
M. Wt: 357.2 g/mol
InChI Key: DBYOPSAQYAKIQV-UHFFFAOYSA-N
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Description

2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol is a chemical compound known for its unique structure and properties. It is a type of Schiff base, which is a compound containing a functional group that is a nitrogen analog of an aldehyde or ketone. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. This particular compound has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol typically involves the condensation reaction between 4-anilinobenzaldehyde and 4,6-dichlorophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenol derivatives .

Scientific Research Applications

2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions and form reactive intermediates contributes to its mechanism of action in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorinated positions on the phenol ring can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol

InChI

InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H

InChI Key

DBYOPSAQYAKIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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